molecular formula C39H56ClN3O10S B12406346 S-Me-DM4

S-Me-DM4

Cat. No.: B12406346
M. Wt: 794.4 g/mol
InChI Key: AYWIIXDQRUFQGH-SIDGEOBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-methyl-DM4 is an intracellular enzyme S-methylated metabolite of DM4, a maytansinoid with microtubule-depolymerizing properties and potent cytotoxicity. It is primarily employed as an Antibody-Drug Conjugate (ADC) cytotoxin .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-methyl-DM4 is synthesized through the S-methylation of DM4 by intracellular enzymes . The specific reaction conditions for this transformation typically involve the presence of methylating agents under controlled conditions to ensure the selective methylation of the sulfur atom in DM4.

Industrial Production Methods

Industrial production of S-methyl-DM4 involves large-scale synthesis of DM4 followed by its enzymatic or chemical methylation. The process is optimized to achieve high yield and purity, ensuring the compound’s efficacy as an ADC cytotoxin .

Chemical Reactions Analysis

Types of Reactions

S-methyl-DM4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

S-methyl-DM4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study methylation reactions and their effects on biological activity.

    Biology: Employed in studies involving microtubule dynamics and cell division.

    Medicine: Utilized in the development of ADCs for targeted cancer therapy due to its potent cytotoxicity.

    Industry: Applied in the production of ADCs for pharmaceutical applications .

Mechanism of Action

S-methyl-DM4 exerts its effects by binding to microtubules and disrupting their function, leading to cell cycle arrest and apoptosis. The compound targets tubulin, a key protein in microtubule formation, and inhibits its polymerization. This disruption of microtubule dynamics ultimately results in cell death .

Comparison with Similar Compounds

Similar Compounds

    DM4: The parent compound of S-methyl-DM4, also a microtubule-depolymerizing agent with potent cytotoxicity.

    Maytansinoids: A class of compounds similar to DM4, known for their microtubule-depolymerizing properties.

    Auristatins: Another class of microtubule inhibitors used in ADCs

Uniqueness

S-methyl-DM4 is unique due to its specific methylation, which enhances its stability and efficacy as an ADC cytotoxin. This modification allows for better targeting and reduced off-target effects compared to its parent compound, DM4 .

Properties

Molecular Formula

C39H56ClN3O10S

Molecular Weight

794.4 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-methylsulfanylpentanoyl)amino]propanoate

InChI

InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1

InChI Key

AYWIIXDQRUFQGH-SIDGEOBYSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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